Validated Pharmacological Inactivity at Human Melatonin MT1 and MT2 Receptors versus Potent Agonist UCSF4226
In a direct head-to-head comparison under identical experimental conditions against the active agonist UCSF4226, this compound is defined by its complete lack of agonistic activity. While UCSF4226 exhibits a pEC50 of 8.1 (EC50 7.08 nM) at the MT2 receptor and a pEC50 of 6.8 (EC50 158 nM) at the MT1 receptor [1], this compound shows a pEC50 of <4.5 at both receptors (representing essentially no activity) in the same cAMP inhibition assay in transiently transfected HEK cells [2]. This establishes a >4000-fold selectivity window for inactivity, confirming its sole role as a negative control.
| Evidence Dimension | Agonist activity at human MT2 receptor (pEC50) |
|---|---|
| Target Compound Data | pEC50 < 4.5 (no significant activity) |
| Comparator Or Baseline | UCSF4226: pEC50 8.1 (EC50 7.08 nM) |
| Quantified Difference | >3.6 log units (approx. 4000-fold) less potent |
| Conditions | Inhibition of isoproterenol-stimulated cAMP production on hMT2 receptors transiently expressed in HEK cells |
Why This Matters
This provides a experimentally-proven, silent chemical partner for the active agonist, which is essential for robustly attributing phenotypes to target engagement rather than off-target or compound-specific toxicity.
- [1] Guide to Immunopharmacology (IUPHAR/BPS). UCSF4226 Ligand Page: Selectivity at GPCRs. University of Edinburgh. View Source
- [2] Extended Data Table 4. Pharmacological data for Z3670677764 (SML2754) showing pEC50 values <4.5 at hMT1 and hMT2 receptors. Sigma-Aldrich / PMC. View Source
